Cas no 70737-50-7 (2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate)

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate structure
70737-50-7 structure
商品名:2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
CAS番号:70737-50-7
MF:C6H5N2O2Cl3
メガワット:243.4751
MDL:MFCD18783167
CID:1024662
PubChem ID:12948610

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
    • 1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole
    • 1-(2,2,2-trichloroethoxycarbonyl)imidazole
    • ACMC-209ofw
    • AGN-PC-00K7OQ
    • ANW-35946
    • CTK8B2205
    • CS-0212516
    • A866550
    • AKOS015907896
    • 70737-50-7
    • 2,2,2-Trichloroethyl1H-imidazole-1-carboxylate
    • BS-24399
    • SCHEMBL11325453
    • MFCD18783167
    • 2,2,2-trichloroethyl imidazole-1-carboxylate
    • VCA73750
    • DTXSID90513679
    • MDL: MFCD18783167
    • インチ: InChI=1S/C6H5Cl3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2
    • InChIKey: FZPFFJOICMDOSY-UHFFFAOYSA-N
    • ほほえんだ: C1=CN(C=N1)C(=O)OCC(Cl)(Cl)Cl

計算された属性

  • せいみつぶんしりょう: 241.941660g/mol
  • どういたいしつりょう: 241.941660g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 密度みつど: 1.6±0.1 g/cm3
  • ふってん: 307.3±52.0 °C at 760 mmHg
  • フラッシュポイント: 139.7±30.7 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate セキュリティ情報

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T900993-50mg
2,2,2-Trichloroethyl 1h-Imidazole-1-Carboxylate
70737-50-7
50mg
$ 50.00 2022-06-02
abcr
AB310340-1 g
1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole; 98%
70737-50-7
1 g
€144.00 2023-07-19
Chemenu
CM186825-1g
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
70737-50-7 95%
1g
$*** 2023-05-29
Chemenu
CM186825-5g
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
70737-50-7 95%
5g
$*** 2023-05-29
abcr
AB310340-5 g
1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole; 98%
70737-50-7
5 g
€348.00 2023-07-19
Alichem
A069003527-25g
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
70737-50-7 95%
25g
$622.39 2023-09-01
abcr
AB310340-1g
1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole, 98%; .
70737-50-7 98%
1g
€144.00 2025-02-20
abcr
AB310340-5g
1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole, 98%; .
70737-50-7 98%
5g
€348.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1283186-1g
1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole
70737-50-7 98%
1g
¥734.00 2024-05-02
Ambeed
A512298-5g
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
70737-50-7 98%
5g
$256.0 2024-04-17

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate 関連文献

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylateに関する追加情報

Overview and Applications of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate (CAS No. 70737-50-7)

The compound 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate, with the CAS registry number 70737-50-7, is a specialized organic compound that has garnered attention in various fields of chemical and biochemical research. This compound belongs to the class of imidazole carboxylates and features a unique combination of functional groups, making it a subject of interest for both academic and industrial investigations.

Imidazoles are five-membered heterocyclic compounds that have found extensive applications in medicinal chemistry due to their ability to form stable complexes with metal ions and their potential as ligands in catalysis. The trichloroethyl group attached to the imidazole ring introduces additional electronic and steric effects, which can influence the compound's reactivity and selectivity in various chemical reactions.

In recent years, there has been a growing focus on the development of chlorinated organic compounds for their unique physical and chemical properties. The presence of three chlorine atoms in the ethyl group of this compound enhances its stability and makes it more resistant to hydrolysis compared to unsubstituted derivatives. This characteristic positions it as a valuable intermediate in the synthesis of various bioactive molecules.

Research into imidazole-based compounds has revealed their potential in drug discovery, particularly in the development of antifungal agents and inhibitors of enzymes such as kinases and phosphatases. The addition of the trichloroethyl group may further modulate the pharmacokinetic properties of these molecules, making them more suitable for specific therapeutic applications.

One of the key areas of investigation involving 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate is its role in catalytic chemistry. The imidazole ring acts as a coordinating agent, facilitating metal-ligand interactions that are crucial for the activity of transition metal catalysts. This makes it a potential candidate for use in homogeneous catalysis, where precise control over reaction conditions is essential.

Recent studies have also explored the biological activities of this compound, particularly its interaction with biomolecules such as DNA and proteins. The trichloroethyl group's electron-withdrawing effect may enhance the compound's ability to bind to nucleic acids, making it a candidate for antiviral or anticancer agents. These investigations are ongoing, but they highlight the potential of this compound in pharmaceutical research.

Another promising application lies in its use as a protecting group in organic synthesis. The stability of the trichloroethyl ester makes it an excellent candidate for protecting carboxylic acid groups during sensitive reactions, such as those involving nucleophiles or reducing agents. This property is particularly valuable in the synthesis of complex molecules where multiple functional groups need to be preserved.

Advances in green chemistry have also prompted researchers to evaluate the environmental impact of this compound. Its high stability and resistance to degradation suggest that it may persist in the environment, raising questions about its eco-friendliness. Addressing these concerns is crucial for ensuring sustainable use of such compounds in industrial applications.

Furthermore, the trichloroethyl group imparts a degree of hydrophobicity to the molecule, which can be advantageous in formulations requiring lipophilic properties. This characteristic may enhance the compound's solubility in organic solvents and its ability to form stable dispersions or emulsions.

Recent collaborative efforts between academic institutions and pharmaceutical companies have led to the identification of novel synthetic pathways for this compound. These methods aim to improve yield, reduce costs, and minimize environmental impact, aligning with global trends toward sustainable chemical manufacturing.

In conclusion, 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate (CAS No. 70737-50-7) is a versatile and valuable compound with diverse applications in chemistry and biomedicine. Its unique combination of functional groups positions it at the forefront of research into catalysis, drug discovery, and materials science. As our understanding of its properties continues to grow, so too does its potential for innovation in these fields.

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Amadis Chemical Company Limited
(CAS:70737-50-7)2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
A866550
清らかである:99%
はかる:5g
価格 ($):230.0